![molecular formula C23H22N4O4 B3207411 N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine CAS No. 1041612-49-0](/img/structure/B3207411.png)
N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine
Overview
Description
“N,1-Bis(4-methoxybenzyl)-5-nitro-1H-indazol-3-amine” is a complex organic compound. It contains an indazole core, which is a type of nitrogen-containing heterocycle, substituted with a nitro group at the 5-position and two 4-methoxybenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the indazole ring, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 5-position would add electron-withdrawing character, and the methoxybenzyl groups would provide additional complexity and steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, a strong electron-withdrawing group, and the methoxy groups, which are electron-donating. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group could contribute to acidity, and the methoxy groups could influence polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,1-bis[(4-methoxyphenyl)methyl]-5-nitroindazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-19-8-3-16(4-9-19)14-24-23-21-13-18(27(28)29)7-12-22(21)26(25-23)15-17-5-10-20(31-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFIVWXWKVSCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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